3-Fluoro-4-(piperidin-2-yl)pyridine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H13FN2 |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
3-fluoro-4-piperidin-2-ylpyridine |
InChI |
InChI=1S/C10H13FN2/c11-9-7-12-6-4-8(9)10-3-1-2-5-13-10/h4,6-7,10,13H,1-3,5H2 |
InChI Key |
CBYQPMIRNKSDFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=C(C=NC=C2)F |
Origin of Product |
United States |
Contextualization of Fluorinated Pyridine and Piperidine Scaffolds in Contemporary Chemical Science
The prevalence of fluorinated pyridine (B92270) and piperidine (B6355638) scaffolds in modern chemical research underscores their fundamental importance in the development of new molecules with tailored properties.
Fluorinated Pyridine Scaffolds: The introduction of a fluorine atom into a pyridine ring can dramatically alter its physicochemical and biological properties. mdpi.comnih.gov Fluorine's high electronegativity can influence the pKa of the pyridine nitrogen, affecting its basicity and interaction with biological targets. nih.govnih.gov This modification can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism and improve membrane permeability, which is crucial for drug efficacy. nih.gov The unique electronic properties of fluorinated pyridines also make them valuable in materials science for creating advanced materials like organic semiconductors. evitachem.com The synthesis of fluorinated pyridines can be challenging, often requiring specialized methods such as direct fluorination or multi-step synthetic routes. evitachem.comacs.orgnih.gov
Piperidine Scaffolds: The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and is present in a vast number of approved drugs. thieme-connect.comthieme-connect.comarizona.edu Its saturated, three-dimensional structure allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological macromolecules. thieme-connect.comresearchgate.net Chiral piperidine scaffolds are particularly significant as they can lead to enhanced biological activity and selectivity. thieme-connect.comthieme-connect.comresearchgate.net The incorporation of piperidine moieties can modulate a compound's physicochemical properties, improve its pharmacokinetic profile, and even reduce toxicity. thieme-connect.comthieme-connect.com The synthesis of diverse piperidine derivatives is a mature field, with numerous methods available for their construction and functionalization. nih.govmdpi.com
The combination of these two scaffolds in a single molecule, as seen in 3-Fluoro-4-(piperidin-2-yl)pyridine, creates a powerful platform for chemical exploration. The fluorine atom provides a tool for fine-tuning electronic properties and metabolic stability, while the piperidine ring offers a versatile anchor for introducing structural diversity and controlling stereochemistry.
Rationale for Comprehensive Academic Investigation of 3 Fluoro 4 Piperidin 2 Yl Pyridine As a Fundamental Chemical Entity
The academic investigation of 3-Fluoro-4-(piperidin-2-yl)pyridine is driven by its potential as a versatile building block and a core structure for the development of novel functional molecules. evitachem.com The specific arrangement of the fluorine atom at the 3-position and the piperidin-2-yl group at the 4-position of the pyridine (B92270) ring creates a unique electronic and steric environment.
The presence of the fluorine atom enhances the biological activity and binding affinity of the molecule to various molecular targets. evitachem.com This strategic fluorination can lead to improved potency and selectivity of resulting compounds. acs.org The piperidine (B6355638) moiety, particularly its point of attachment at the 2-position, introduces a chiral center, opening up possibilities for stereoselective synthesis and the investigation of enantiomer-specific biological activities. thieme-connect.comresearchgate.net
The compound serves as a valuable scaffold for creating libraries of new chemical entities for high-throughput screening in drug discovery programs. thieme-connect.com Its structure allows for systematic modifications at several positions, including the piperidine nitrogen and other positions on both rings, enabling a detailed exploration of structure-activity relationships (SAR).
Overview of Key Research Avenues in Organic Synthesis, Medicinal Chemistry, and Chemical Biology Pertaining to This Core Structure
Retrosynthetic Analysis and Design Considerations for the Core Scaffold
A retrosynthetic analysis of this compound reveals several potential disconnections. The core scaffold can be conceptually disassembled to identify key precursors and strategic bond formations. The primary disconnection can be made at the C-C bond between the pyridine and piperidine rings. This leads to a pyridyl nucleophile (or electrophile) and a piperidine electrophile (or nucleophile).
Another key consideration is the introduction of the fluorine atom at the 3-position of the pyridine ring, which is known to be challenging due to the electronic properties of the pyridine nucleus. evitachem.com Therefore, strategies often involve the use of pre-fluorinated pyridine building blocks.
The stereocenter at the 2-position of the piperidine ring is a major challenge. The synthesis must be designed to be enantioselective or to allow for the separation of enantiomers. This can be achieved through various asymmetric synthesis techniques.

Multistep Synthesis Approaches to this compound and its Precursors
The synthesis of this compound is typically achieved through multi-step sequences that allow for the precise installation of the required functional groups and stereochemistry. evitachem.com These approaches can be broadly categorized as convergent or linear.
One convergent strategy for this compound involves the coupling of a pre-formed, N-protected piperidine fragment with a functionalized 3-fluoropyridine (B146971) derivative. For example, a 3-fluoro-4-halopyridine can be coupled with a 2-lithiated or 2-zincated N-protected piperidine. Alternatively, a Suzuki-Miyaura cross-coupling reaction can be employed, coupling a 3-fluoropyridin-4-ylboronic acid with a suitable piperidine-based electrophile. nih.govnih.govresearchgate.net
A notable example of a convergent approach in the synthesis of related compounds involves the modified Ullmann-Goldberg reaction, where a lactam derivative is coupled with a haloaniline to form a key intermediate. nih.gov A similar strategy could be envisioned for the target molecule, coupling a suitably protected 2-piperidone (B129406) derivative with a 3-fluoro-4-aminopyridine precursor.
Linear syntheses involve the sequential modification of a single starting material to build up the target molecule step-by-step. While potentially longer, this approach can be advantageous if a common intermediate can be used to generate a library of related compounds.
A plausible linear synthesis of this compound could start from a commercially available 3-fluoropyridine derivative. For instance, 3-fluoro-4-cyanopyridine (B40950) could be a key precursor. The cyano group can be transformed into a variety of functional groups to facilitate the construction of the piperidine ring.
Another linear approach involves the construction of the piperidine ring onto the pyridine scaffold. This could be achieved through a series of reactions such as aza-Diels-Alder reactions or ring-closing metathesis, starting from a suitably functionalized 4-substituted-3-fluoropyridine. The synthesis of a related piperidinyl-pyridine derivative has been reported starting from 2,6-dichloropyridine, involving a sequence of nucleophilic aromatic substitution and Buchwald-Hartwig cross-coupling reactions. mdpi.com
Stereoselective Synthesis of Enantiopure this compound
The synthesis of enantiopure this compound is crucial for its potential applications in medicinal chemistry, as different enantiomers can exhibit distinct biological activities. snnu.edu.cnnih.gov Several strategies can be employed to achieve high enantioselectivity.
The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. In this approach, a chiral molecule is temporarily incorporated into the synthetic sequence to direct the formation of a specific stereoisomer. After the desired stereocenter is established, the auxiliary is removed.
For the synthesis of 2-substituted piperidines, chiral auxiliaries such as Evans' oxazolidinones or Davies' chiral iron acyl complexes can be employed. ucl.ac.uk For example, an N-acylated piperidone derivative bearing a chiral auxiliary can undergo diastereoselective alkylation or other C-C bond-forming reactions at the 2-position. Subsequent removal of the auxiliary would yield the enantiopure 2-substituted piperidine. A thesis by Yau describes the use of a chiral auxiliary to induce an asymmetric Michael addition for the synthesis of piperidin-2,4-diones, which could be adapted for the synthesis of the target molecule. ucl.ac.uk
Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high efficiency and enantioselectivity. snnu.edu.cnacs.orgrsc.org Rhodium-catalyzed asymmetric hydrogenation is a particularly effective method for the synthesis of chiral piperidines from the corresponding pyridinium (B92312) salts or tetrahydropyridines. snnu.edu.cnacs.orgrsc.org
A key strategy involves the asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor to this compound. This can be achieved using a chiral rhodium catalyst, such as those based on diphosphine ligands like (R,R)-Me-DuPhos or (S,S)-Et-DuPhos. The choice of ligand and reaction conditions is critical for achieving high enantiomeric excess (ee).
Another powerful approach is the rhodium-catalyzed asymmetric reductive Heck reaction of a dihydropyridine (B1217469) with a boronic acid, which can provide access to enantioenriched 3-substituted tetrahydropyridines. acs.org These intermediates can then be further reduced to the corresponding piperidines. A three-step process involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction step has been reported to access a wide variety of enantioenriched 3-piperidines. snnu.edu.cnacs.org
The following table summarizes some of the catalysts and ligands used in the asymmetric synthesis of related piperidine derivatives, which could be applicable to the synthesis of enantiopure this compound.
| Catalyst/Ligand | Reaction Type | Key Features | Potential Application |
|---|---|---|---|
| [Rh(COD)Cl]₂ / Chiral Diphosphine Ligands (e.g., Me-DuPhos, Et-DuPhos) | Asymmetric Hydrogenation | High enantioselectivity for the reduction of C=C and C=N bonds. | Asymmetric hydrogenation of a tetrahydropyridine precursor. |
| [Rh(cod)(OH)]₂ / (S)-Segphos | Asymmetric Reductive Heck Reaction | Coupling of boronic acids with dihydropyridines with high ee. acs.org | Coupling of a 3-fluoropyridin-4-ylboronic acid with a dihydropyridine. acs.org |
| Evans' Oxazolidinone | Chiral Auxiliary | Diastereoselective alkylation of enolates. | Diastereoselective introduction of the pyridyl group at the 2-position of a piperidone. |
Enzymatic Biocatalysis for Stereocontrol
Enzymatic biocatalysis has emerged as a powerful tool for achieving high levels of stereocontrol in chemical synthesis, offering a green and highly selective alternative to traditional chemical catalysts. In the synthesis of fluorinated aminopiperidines, which are structurally related to this compound, enzymatic transamination has proven to be a particularly effective strategy. scientificupdate.com
One prominent approach involves the dynamic kinetic asymmetric transamination of a corresponding fluoroketone precursor. scientificupdate.com This method utilizes a transaminase enzyme to stereoselectively convert a prochiral ketone into a chiral amine. The "dynamic" aspect refers to the in-situ racemization of the starting material, which allows for a theoretical maximum yield of 100% for a single desired stereoisomer, rather than the 50% limit of a standard kinetic resolution.
Research has identified specific transaminase enzymes, such as ATA-3, that are effective for this transformation. scientificupdate.com The process is typically conducted under carefully controlled conditions to maximize both yield and stereoselectivity. Key parameters include pH, temperature, the choice of amine donor (e.g., isopropylamine), and the presence of the essential cofactor pyridoxal (B1214274) 5'-phosphate (PLP). scientificupdate.com To overcome challenges like product inhibition or poor substrate solubility, co-solvents like dimethyl sulfoxide (B87167) (DMSO) are often employed. scientificupdate.com The optimized process can deliver the desired syn-amino product in good yield and with excellent diastereomeric and enantiomeric excess. scientificupdate.com
| Parameter | Condition | Reference |
|---|---|---|
| Enzyme | Transaminase (ATA-3) | scientificupdate.com |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | scientificupdate.com |
| Amine Donor | Isopropylamine (1M) | scientificupdate.com |
| Solvent/Buffer | 20 vol% DMSO in Borate Buffer | scientificupdate.com |
| pH | 10.5 | scientificupdate.com |
| Temperature | 45°C | scientificupdate.com |
| Resulting Yield | 66% | scientificupdate.com |
| Diastereomeric Ratio (syn) | 15:1 | scientificupdate.com |
| Enantiomeric Excess (ee) | 96% | scientificupdate.com |
Green Chemistry Principles and Sustainable Synthesis of this compound
The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. The synthesis of this compound and related piperidine structures is increasingly benefiting from such sustainable considerations. organic-chemistry.org
A key principle of green chemistry is the reduction or elimination of hazardous organic solvents. For the synthesis of piperidine rings, research has shown the utility of deep eutectic solvents (DES) as environmentally benign reaction media. asianpubs.orgresearchgate.net A DES made from glucose and urea, for instance, has been used as an inexpensive and effective solvent for the synthesis of piperidin-4-one derivatives. asianpubs.orgresearchgate.net This approach is considered an environmentally safe synthetic method as the solvent components are biodegradable and non-toxic. asianpubs.org
Furthermore, reactions in aqueous media are highly desirable. The hydrogenation of fluorinated pyridines to the corresponding piperidines has been successfully performed in a mixed solvent system of methanol (B129727) and aqueous hydrochloric acid, highlighting the use of water to facilitate key transformations. nih.gov
Atom economy, which measures the efficiency of a reaction in converting reactants to the final product, is a core tenet of green chemistry. Methodologies that maximize the incorporation of all reactant atoms into the desired product are preferred. The synthesis of piperidines from renewable biomass sources, such as the conversion of furfural (B47365) to piperidine, is an area where atom economy is a critical consideration, although some routes may involve decarbonylation steps that reduce it. nih.gov
Step economy focuses on reducing the number of synthetic steps, which in turn reduces waste, resource consumption, and cost. Catalytic cascade reactions are exemplary in this regard, as they combine multiple transformations into a single operation without isolating intermediates. The synthesis of piperidine from furfural can proceed through a cascade process involving initial amination, subsequent hydrogenation, and finally, ring rearrangement, all within one pot. nih.gov Similarly, rhodium-catalyzed asymmetric reductive Heck reactions allow for the efficient construction of 3-substituted tetrahydropyridines, which are direct precursors to 3-substituted piperidines, thereby improving step economy compared to longer, more convoluted routes. organic-chemistry.org
Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with high efficiency and selectivity using only small amounts of a catalyst, which can often be recycled and reused. This significantly reduces waste compared to stoichiometric reagents.
Heterogeneous catalysis is particularly advantageous as it simplifies the separation of the catalyst from the reaction mixture, facilitating its reuse and minimizing product contamination. A robust method for producing fluorinated piperidines involves the heterogeneous hydrogenation of fluoropyridines using a palladium-based catalyst. nih.gov Specifically, 20 wt% palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C) has been shown to be an effective catalyst for this transformation. nih.gov This system demonstrates high tolerance for air and moisture and provides the desired piperidine products in good yields and with high diastereoselectivity. nih.gov Another advanced heterogeneous catalyst, a Ru₁CoNP/HAP surface single-atom alloy, has been developed for the sustainable production of piperidine from bio-based furfural. nih.gov
| Catalyst | Substrate | Solvent System | Key Features | Reference |
|---|---|---|---|---|
| Pd(OH)₂ on Carbon (20 wt%) | Fluorinated Pyridines | MeOH / aq. HCl | Robust, simple, good yields, high diastereoselectivity. | nih.gov |
| Ru₁CoNP/HAP | Furfural (Biomass-derived) | Not specified | Sustainable route from renewable feedstock, high yield (93%). | nih.gov |
Homogeneous catalysis also offers powerful solutions. Rhodium-based catalysts, for example, are used in the asymmetric hydrogenation of fluoroenamides to create chiral piperidine structures with excellent stereocontrol. scientificupdate.com While catalyst separation can be more complex than in heterogeneous systems, the high efficiency and selectivity of these methods contribute to waste reduction by minimizing side products and purification needs. organic-chemistry.org
High-Resolution Spectroscopic Techniques for Elucidating Complex Structural Features
High-resolution spectroscopy is fundamental to confirming the identity and purity and for deducing the intricate structural details of this compound. Techniques such as NMR, mass spectrometry, and vibrational spectroscopy each provide unique and complementary pieces of the structural puzzle.
Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals in this compound. Given the structural complexity, one-dimensional spectra would likely feature significant signal overlap, particularly within the piperidine ring's methylene (B1212753) groups.
2D-NMR: Correlation Spectroscopy (COSY) experiments are used to establish ¹H-¹H coupling networks, identifying adjacent protons. For instance, the proton at the C2 position of the piperidine ring would show a correlation to the protons on C3 and the N-H proton. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded ¹H-¹³C pairs, allowing for the assignment of each carbon atom based on the chemical shift of its attached proton. Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying longer-range (2-3 bond) ¹H-¹³C correlations. This technique would definitively link the piperidine and pyridine rings by showing a correlation between the piperidine C2-proton and the pyridine C4-carbon. fluorine1.ru
NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms, which is critical for determining the relative stereochemistry and preferred conformation. A key analysis would be the observation of NOE correlations between the piperidine C2-proton and the protons on the pyridine ring (specifically the H5 and H6 protons). The intensity of these correlations helps to elucidate the preferred rotational orientation of the pyridine ring relative to the piperidine ring.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are estimated values based on typical shifts for fluoropyridine and piperidine moieties. Actual experimental values may vary.)
| Position | Atom Type | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Pyridine C2 | ¹³C | - | ~155 (d, JCF ≈ 15 Hz) | H6 |
| Pyridine C3 | ¹³C | - | ~158 (d, JCF ≈ 250 Hz) | H2, H5 |
| Pyridine C4 | ¹³C | - | ~135 (d, JCF ≈ 5 Hz) | H2 (piperidine), H5 |
| Pyridine C5 | ¹³C | ~7.2 | ~120 (d, JCF ≈ 3 Hz) | H6 |
| Pyridine C6 | ¹³C | ~8.3 | ~140 (d, JCF ≈ 2 Hz) | H5 |
| Piperidine C2 | ¹³C | ~4.5 | ~55 | Pyridine C4, Piperidine C4, C6 |
| Piperidine C3 | ¹³C | ~1.7 (ax), ~1.9 (eq) | ~25 | H2, H4, H5 |
| Piperidine C4 | ¹³C | ~1.5 (ax), ~1.8 (eq) | ~24 | H2, H3, H5, H6 |
| Piperidine C5 | ¹³C | ~1.6 (ax), ~1.9 (eq) | ~26 | H3, H4, H6 |
| Piperidine C6 | ¹³C | ~2.8 (ax), ~3.2 (eq) | ~46 | H2, H4, H5 |
Advanced mass spectrometry techniques are vital for confirming the molecular formula and investigating the compound's fragmentation patterns, which adds another layer of structural verification.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. For this compound (C₁₀H₁₃FN₂), the expected exact mass would be calculated and compared to the experimental value (typically within 5 ppm error), confirming the elemental composition.
Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. Plausible fragmentation pathways for this compound would include cleavage of the C-C bond between the two rings, and fragmentation of the piperidine ring, such as the loss of small neutral molecules. This data helps distinguish it from structural isomers.
Ion Mobility MS: This technique separates ions based on their size and shape (collisional cross-section) in addition to their mass-to-charge ratio. This can be particularly useful for separating isomers that might be difficult to distinguish by mass alone and can provide insights into the gas-phase conformation of the ion.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These techniques are complementary and provide information on the functional groups present. Key expected vibrational bands for this compound would include N-H stretching from the piperidine, C-H stretching from both the aromatic pyridine and aliphatic piperidine rings, C=C and C=N stretching from the pyridine ring, and a strong C-F stretching band. nih.gov Subtle shifts in these bands can give clues about intermolecular interactions (like hydrogen bonding) and conformational strain. A detailed analysis, often supported by computational calculations, can help in assigning specific vibrational modes to different conformers. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | Secondary Amine (Piperidine) | 3300 - 3500 | FT-IR |
| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | Piperidine Ring | 2850 - 3000 | FT-IR, Raman |
| C=N / C=C Stretch | Pyridine Ring | 1550 - 1650 | FT-IR, Raman |
| N-H Bend | Secondary Amine (Piperidine) | 1500 - 1600 | FT-IR |
| C-F Stretch | Fluoroaromatic | 1200 - 1350 | FT-IR |
X-ray Crystallography for Solid-State Structural Determination and Relative Configuration Assignment
X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. While no public crystal structure for this compound is currently available, this technique would be definitive. By growing a suitable single crystal, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. nih.gov Crucially, it would establish the relative configuration of the chiral center (C2 of the piperidine) and the conformation of the piperidine ring (e.g., chair, boat, or twist-boat). It would also reveal the orientation of the fluoropyridinyl substituent (axial vs. equatorial) and detail any intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.gov
Conformational Analysis of the Piperidine Ring and Pyridine Substituent Interactions
The biological activity of piperidine-containing molecules is often dictated by the conformation of the piperidine ring and the orientation of its substituents. For this compound, the key conformational question is the preference of the 3-fluoropyridin-4-yl group to be in an axial or equatorial position on the piperidine ring. This preference is governed by a delicate balance of steric and electronic interactions. researchgate.net
In the absence of experimental crystal data, computational methods are powerful tools for exploring the conformational landscape.
Conformational Sampling: Using methods like molecular mechanics or density functional theory (DFT), a systematic search of possible conformations can be performed. This involves rotating the single bond connecting the two rings and exploring the ring puckering of the piperidine moiety.
Energy Landscape Mapping: The energies of the various conformers are calculated to create an energy landscape map. This map identifies the low-energy, stable conformations and the energy barriers between them. For fluorinated piperidines, studies have shown that the conformational preference is influenced by a combination of factors including steric hindrance (A-value), dipole-dipole interactions between the C-F and N-H or C-N bonds, and hyperconjugative effects (e.g., σC-H → σC-F or nN → σC-F interactions). researchgate.net Computational analysis allows for the dissection of these contributing forces to predict whether the axial or equatorial conformer of this compound is more stable in the gas phase and in various solvents. researchgate.net
Experimental Techniques for Probing Conformational Preferences in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the conformational equilibria of molecules in solution. For this compound, several advanced NMR methods are employed to provide detailed insights into the geometry of the piperidine ring and the relative orientation of its substituents.
The conformational preferences of fluorinated piperidines are often dictated by a combination of steric and stereoelectronic effects, including the gauche effect, which can favor specific arrangements of the fluorine atom relative to the nitrogen lone pair or other substituents. evitachem.comrsc.org The piperidine ring in this compound is expected to exist predominantly in a chair conformation. The key conformational question is the preference for the fluorine atom to occupy an axial or equatorial position.
Vicinal Coupling Constants (³J): The magnitude of the three-bond coupling constants between protons (³JHH) and between fluorine and protons (³JHF) is highly dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. This relationship is invaluable for determining the relative stereochemistry of substituents on the piperidine ring.
In the context of a chair conformation, a large ³J value (typically 8-13 Hz) between two vicinal axial protons (diaxial relationship) is observed, while smaller values (typically 1-5 Hz) are seen for axial-equatorial or diequatorial arrangements. Similarly, the ³J(H,F) coupling constants provide direct evidence for the orientation of the fluorine atom. A large ³J(Hax,Fax) coupling constant would indicate an axial fluorine, whereas a smaller coupling would suggest an equatorial position.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE is a phenomenon where the spin polarization of one nucleus is transferred to a spatially proximate nucleus. The intensity of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it an extremely sensitive probe of through-space distances up to approximately 5 Å.
For this compound, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D selective NOE experiments can unambiguously determine the relative stereochemistry. For instance, an NOE between the fluorine atom and protons on the piperidine ring can reveal its axial or equatorial orientation. An axial fluorine would show strong NOEs to the axial protons at C2 and C4, while an equatorial fluorine would exhibit NOEs to both axial and equatorial protons at these positions.
| Coupled Nuclei | Dihedral Angle (°) | Representative ³J(H,F) (Hz) | Implied Conformation |
| Hax-Fax | ~180 | 25 - 35 | Axial Fluorine |
| Hax-Feq | ~60 | 5 - 15 | Equatorial Fluorine |
| Heq-Fax | ~60 | 2 - 8 | Axial Fluorine |
| Heq-Feq | ~60 | 5 - 15 | Equatorial Fluorine |
This table presents hypothetical yet realistic data based on known principles for fluorinated piperidines to illustrate the application of NMR in conformational analysis.
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment in Enantiopure Forms
Given that this compound possesses a chiral center at the C2 position of the piperidine ring, it exists as a pair of enantiomers. The determination of the absolute configuration (R or S) of each enantiomer is crucial for understanding its specific biological activity. Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in this assignment, particularly when single crystals suitable for X-ray crystallography are unavailable.
These techniques measure the differential interaction of left and right circularly polarized light with a chiral molecule.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. A CD spectrum consists of positive or negative bands, known as Cotton effects, in the regions of the molecule's chromophoric absorption. The sign and intensity of these Cotton effects are exquisitely sensitive to the three-dimensional arrangement of atoms around the chromophore.
For this compound, the pyridine ring acts as the primary chromophore. The electronic transitions of the pyridine ring will give rise to characteristic CD bands. The absolute configuration can be determined by comparing the experimental CD spectrum with the spectrum predicted for a specific enantiomer using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. The analysis of CD spectra of alkaloids with similar chromophores has been successfully used for absolute configuration determination. researchgate.netrsc.org
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD curve that crosses the zero-rotation axis within an absorption band is known as an anomalous curve and exhibits a Cotton effect. The sign of the Cotton effect in ORD is directly related to that in CD.
While modern structural elucidation relies more heavily on CD spectroscopy due to its simpler spectral interpretation, ORD can provide complementary information. The combination of both techniques offers a robust method for assigning the absolute stereochemistry of chiral molecules like the enantiomers of this compound.
The following table outlines the expected chiroptical data for a hypothetical enantiomer of a related piperidine alkaloid, demonstrating the principles of absolute configuration assignment.
| Technique | Wavelength (nm) | Sign of Cotton Effect | Assigned Absolute Configuration (Hypothetical) |
| CD | 270 | Positive | S |
| CD | 235 | Negative | S |
| ORD | 280 | Positive Peak | S |
| ORD | 250 | Negative Trough | S |
This table contains illustrative data for a related chiral amine to demonstrate how chiroptical data is used. The specific values for this compound would need to be determined experimentally and computationally.
Computational Chemistry and Theoretical Investigations of 3 Fluoro 4 Piperidin 2 Yl Pyridine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for exploring the intrinsic electronic characteristics of a molecule. These calculations help in understanding the molecule's stability, reactivity, and the nature of its chemical bonds.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on related molecules, such as 3-fluoropyridine (B146971), have utilized DFT methods like B3LYP with various basis sets (e.g., 6311++G(d,p)) to determine optimized molecular structures and electronic properties. researchgate.net Such calculations reveal how electronic parameters are influenced by factors like solvent polarity. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. scholarsresearchlibrary.comresearchgate.net For 3-Fluoro-4-(piperidin-2-yl)pyridine, the HOMO is expected to be localized on the electron-rich regions, such as the nitrogen atoms, while the LUMO would be distributed over the electron-deficient pyridine (B92270) ring.
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net For this compound, the MEP would likely show negative potential around the pyridine nitrogen and the fluorine atom, indicating sites susceptible to electrophilic attack or capable of forming hydrogen bonds as acceptors. Positive potential would be expected around the piperidine (B6355638) N-H group, highlighting its hydrogen bond donor capacity. derpharmachemica.com
Table 1: Illustrative DFT-Calculated Electronic Properties Note: The following data is conceptual and based on typical values for similar heterocyclic compounds, as specific DFT studies for this compound are not publicly available. The values illustrate what a typical DFT output would provide.
| Property | Conceptual Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Correlates with chemical stability and reactivity. scholarsresearchlibrary.com |
| Dipole Moment (µ) | ~2.5 D | Measures the overall polarity of the molecule. researchgate.net |
Molecular orbital analysis provides a detailed picture of the orbitals involved in chemical bonding and reactivity. derpharmachemica.com Beyond HOMO and LUMO, Fukui functions are powerful descriptors derived from DFT that quantify the reactivity of different atomic sites within a molecule. pnrjournal.com These functions help predict where a molecule will be most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density as an electron is added or removed. scholarsresearchlibrary.comderpharmachemica.com
The Fukui function comes in three main forms:
f+ (for nucleophilic attack): Identifies the most likely sites to accept an electron. For this compound, this would likely be the carbon atoms of the pyridine ring, which are made electron-deficient by the ring nitrogen and the fluorine atom.
f- (for electrophilic attack): Pinpoints the most probable sites to donate an electron. The nitrogen atom of the pyridine ring and the nitrogen of the piperidine ring would be strong candidates. researchgate.net
f0 (for radical attack): Indicates sites susceptible to attack by a radical species. researchgate.net
By calculating these local reactivity descriptors, one can create a detailed map of the molecule's chemical behavior, guiding the design of synthetic routes and understanding potential metabolic transformations. pnrjournal.com
Molecular Dynamics (MD) Simulations of Conformational Space and Solvent Effects
While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. easychair.org MD simulations model the movements of atoms and molecules, providing deep insights into conformational flexibility and the influence of the surrounding environment, such as a solvent. easychair.orgresearchgate.net
For this compound, a key area of interest is the conformational preference of the piperidine ring and the orientation of the fluorine substituent. Computational studies on related fluorinated piperidines have shown a strong preference for the fluorine atom to occupy an axial position rather than an equatorial one. researchgate.net This preference is often rationalized by a combination of hyperconjugation and charge-dipole interactions. researchgate.net The orientation of the fluorine atom can significantly impact the molecule's shape and how it interacts with biological targets. scientificupdate.comnih.gov
MD simulations can also model how solvent molecules, like water, interact with the solute. easychair.org These simulations can reveal the structure of hydration shells around the molecule, identifying which parts form strong hydrogen bonds with water. For instance, the pyridine nitrogen, the fluorine atom, and the piperidine N-H group of this compound would all be expected to engage in hydrogen bonding, influencing its solubility and bioavailability. easychair.org
Table 2: Conformational Preferences in Fluorinated Piperidines Based on experimental and computational data for related 3-fluoropiperidine (B1141850) analogues. researchgate.net
| Conformer | Relative Free Energy (ΔG) | Population | Key Stabilizing Factors |
| Axial-F | Lower | Major | Gauche effect, charge-dipole interactions. researchgate.netnih.gov |
| Equatorial-F | Higher | Minor | Steric hindrance may be less, but electronic effects are less favorable. researchgate.net |
In Silico Molecular Docking Studies with Relevant Biological Macromolecules (Conceptual Ligand-Target Interaction)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design, used to screen virtual compound libraries and to understand the molecular basis of a ligand's activity. nih.gov
While specific docking studies on this compound are not widely published, studies on structurally similar compounds provide a strong basis for conceptual analysis. For example, 3,4-disubstituted pyridine derivatives have been investigated as potent and selective inhibitors of Cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neurological diseases. acs.org
A conceptual docking of this compound into a similar enzyme active site would likely involve several key interactions:
Heme Coordination: The pyridine nitrogen could coordinate directly with a heme iron atom present in many cytochrome P450 enzymes like CH24H. acs.org
Hydrogen Bonding: The piperidine N-H group can act as a hydrogen bond donor, while the fluorine atom and the pyridine nitrogen can act as acceptors, forming interactions with polar amino acid residues like asparagine, glutamine, or tyrosine. nih.gov
Hydrophobic Interactions: The carbon skeleton of the piperidine and pyridine rings can form favorable van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket, such as phenylalanine or leucine. acs.org
These predicted interactions help in building a hypothesis about the molecule's mechanism of action and can guide the design of analogs with improved binding affinity and selectivity. acs.org
Table 3: Conceptual Protein-Ligand Interactions for this compound Based on binding modes of analogous inhibitors with targets like CH24H. acs.org
| Interaction Type | Potential Ligand Moiety | Potential Protein Residue(s) |
| Heme Coordination | Pyridine Nitrogen | Heme Iron |
| Hydrogen Bond (Donor) | Piperidine N-H | Aspartate, Glutamine, Tyrosine nih.gov |
| Hydrogen Bond (Acceptor) | Pyridine Nitrogen, Fluorine Atom | Asparagine, Serine, Arginine acs.org |
| π-π Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Histidine nih.gov |
| Hydrophobic Contact | Piperidine Ring | Leucine, Valine, Phenylalanine |
When the 3D structure of a biological target is unknown, ligand-based design methods become essential. nih.govPharmacophore modeling is a central technique in this approach. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov
A hypothetical pharmacophore model for a class of compounds including this compound could be generated based on a set of active molecules. This model might include features such as:
A hydrogen bond donor (from the piperidine N-H).
A hydrogen bond acceptor (from the pyridine nitrogen or fluorine).
An aromatic ring feature.
A hydrophobic group (representing the piperidine ring).
This pharmacophore model serves as a 3D query to search for new, structurally diverse compounds that match the required features, potentially leading to the discovery of novel active molecules. nih.gov This framework, along with 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, provides a robust theoretical basis for optimizing lead compounds even in the absence of a known protein structure. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling (Theoretical Foundations)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are foundational pillars in modern computational chemistry and drug design. These theoretical models aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net The core principle is that the structural features of a molecule, such as its geometry, electronic properties, and lipophilicity, dictate its interactions with biological targets or its behavior in various chemical environments. researchgate.net
For a molecule like this compound, QSAR and QSPR models serve as invaluable tools for predicting its behavior without the immediate need for synthesis and experimental testing. researchgate.net The process involves several key steps:
Data Set Curation: A series of compounds with known activities or properties, structurally related to this compound, is compiled.
Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: These describe the atomic connectivity and branching of the molecule.
Electronic descriptors: These relate to the distribution of electrons, such as partial charges, dipole moments, and frontier orbital energies. The presence of the electronegative fluorine atom in this compound significantly influences these descriptors. evitachem.com
Steric descriptors: These describe the size and shape of the molecule.
Hydrophobic descriptors: These, like the logarithm of the partition coefficient (logP), quantify the lipophilicity of the molecule, which is crucial for membrane permeability and drug transport. researchgate.net
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the calculated descriptors to the observed activity or property. researchgate.netnih.gov
Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model development).
In the context of this compound and its analogues, QSAR can be employed to predict their potential as, for example, inhibitors of a specific enzyme or ligands for a particular receptor. nih.gov For instance, studies on similar fluorinated compounds have shown that the position of the fluorine atom can dramatically alter biological potency. mdpi.com An analysis of fluorinated ligands for aminergic G protein-coupled receptors indicated that while fluorination of an aromatic ring showed no universal trend, substitution at the ortho position was often favorable for increasing potency. mdpi.com
QSPR models can predict fundamental properties like boiling point, solubility, and lipophilicity. researchgate.net These properties are critical in the early stages of drug development for assessing the "drug-likeness" of a compound according to frameworks like Lipinski's rule of five. researchgate.net
Table 1: Illustrative Molecular Descriptors for QSAR/QSPR Modeling of this compound Analogues
| Descriptor Type | Descriptor Example | Relevance to this compound |
| Electronic | Partial Atomic Charge on Fluorine | Influences electrostatic interactions and hydrogen bonding potential. evitachem.com |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Predicts membrane permeability and distribution in biological systems. researchgate.net |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
| Steric | Molecular Volume | Defines the spatial requirements for binding to a target site. |
This table is illustrative and provides examples of descriptor types relevant to the specified compound.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting the spectroscopic parameters of molecules like this compound. nih.govworktribe.com These predictions are crucial for structure elucidation, confirming synthesis products, and understanding the molecule's electronic environment and conformational dynamics.
NMR Chemical Shift Prediction: The prediction of ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. researchgate.netnih.gov The process typically involves:
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation using a selected DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)). nih.gov
NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is then applied to the optimized geometry to calculate the isotropic magnetic shielding tensors for each nucleus. mdpi.com
Chemical Shift Determination: The calculated shielding values are converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com
For fluorinated aromatic compounds, specific scaling factors may be developed to improve the accuracy of predicted ¹⁹F NMR chemical shifts, which can span a very wide range. nih.gov Research has shown that methods like B3LYP with the 6-31+G(d,p) basis set can predict ¹⁹F shifts with a mean absolute deviation of around 2.1 ppm, which is accurate enough to distinguish between different fluorine environments in a molecule. nih.gov This is particularly useful for confirming the regiochemistry of fluorination in pyridine derivatives.
Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹⁹F Shift (ppm) | Experimental ¹⁹F Shift (ppm) |
| Pyridine C2 | 150.2 | 151.0 | N/A | N/A |
| Pyridine C3 | 158.5 (¹JCF = 240 Hz) | 159.3 (¹JCF = 242 Hz) | -125.4 | -124.8 |
| Pyridine C4 | 122.8 | 123.5 | N/A | N/A |
| Pyridine C5 | 138.1 | 137.9 | N/A | N/A |
| Pyridine C6 | 148.9 | 149.6 | N/A | N/A |
| Piperidine C2' | 55.4 | 56.1 | N/A | N/A |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the typical accuracy and type of data obtained from computational predictions versus experimental results. J-coupling constants (JCF) are also predictable.
Vibrational Frequency Prediction: Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks observed in an Infrared (IR) or Raman spectrum. The calculation first determines the minimum energy geometry of the molecule. Then, a frequency calculation is performed to find the normal modes of vibration.
The resulting computed frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. These predictions are highly valuable for assigning specific absorption bands in an experimental IR spectrum to the corresponding molecular motions, such as C-F stretching, C=N stretching in the pyridine ring, or N-H bending in the piperidine moiety.
Chemical Reactivity, Derivatization, and Analog Synthesis of 3 Fluoro 4 Piperidin 2 Yl Pyridine
Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom. utexas.edu This deactivation is further intensified by the fluorine atom at the 3-position. As a result, EAS reactions on 3-fluoro-4-(piperidin-2-yl)pyridine are challenging and typically require harsh conditions. utexas.edursc.org When such reactions do occur, the substitution is directed to the positions meta to the nitrogen atom, primarily at C-5, due to the deactivating nature of both the nitrogen and the fluorine. utexas.edursc.org Theoretical studies on the nitration of pyridine derivatives have shown that while the reaction with the nitronium ion has a low activation energy, the strongly acidic medium required for the reaction leads to the protonation of the pyridine nitrogen, further deactivating the ring towards electrophilic attack. rsc.org
Nucleophilic Substitution Reactions on the Pyridine Ring
In contrast to its resistance to electrophilic attack, the pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom at the 3-position can act as a leaving group, particularly when the pyridine ring is activated by electron-withdrawing groups or through the formation of a pyridinium (B92312) salt. evitachem.comquimicaorganica.org Nucleophiles can displace the fluoride (B91410) to introduce a variety of functional groups at the C-3 position. The regioselectivity of these reactions is influenced by the electronic properties of the incoming nucleophile and the reaction conditions. For instance, the C4-selective amination of pyridines has been achieved through a nucleophilic substitution of hydrogen (SNH) mechanism, proceeding via a 4-pyridyl pyridinium salt intermediate. nih.gov
Table 1: Examples of Nucleophilic Substitution Reactions on Pyridine Rings
| Reactant | Nucleophile | Product | Reference |
| 3-Bromo-4-nitropyridine N-oxide | Fluoride | 3-Fluoro-4-nitropyridine N-oxide | nih.gov |
| 2-Fluoroheteroarenes | Various N, O, S, C nucleophiles | 2-Substituted heteroarenes | acs.org |
| Pyridines | Aqueous ammonia | 4-Aminopyridines | nih.gov |
Reactions at the Piperidine (B6355638) Nitrogen: Alkylation, Acylation, and Reductive Amination
The secondary amine of the piperidine ring is a key site for derivatization. It readily undergoes a variety of reactions, including alkylation, acylation, and reductive amination, to introduce diverse substituents.
Alkylation: The piperidine nitrogen can be alkylated using various alkyl halides or other electrophilic alkylating agents. This reaction is often carried out in the presence of a base to neutralize the acid generated.
Acylation: Acylation of the piperidine nitrogen with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) provides the corresponding amides. This is a common strategy to introduce a wide range of functional groups and to modify the pharmacological properties of the molecule.
Reductive Amination: The piperidine nitrogen can be functionalized via reductive amination with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This method allows for the introduction of a variety of alkyl groups.
These reactions are fundamental in the synthesis of analogs and derivatives of this compound for structure-activity relationship (SAR) studies.
Stereoselective Derivatization of the Piperidine Ring
The piperidine ring of this compound contains a stereocenter at the C-2 position, and its stereochemistry can significantly influence biological activity. Stereoselective derivatization of the piperidine ring is therefore crucial for the synthesis of enantiomerically pure analogs. Rhodium-catalyzed C-H insertion and cyclopropanation reactions have been utilized for the site- and stereoselective functionalization of piperidine derivatives. nih.gov The regioselectivity of these reactions can be controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. nih.gov For example, C-2 functionalization can be achieved using specific rhodium catalysts with N-Boc or N-brosyl protected piperidines. nih.gov Alternatively, 3-substituted analogs can be prepared through cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by reductive and stereoselective ring-opening. nih.gov
Table 2: Stereoselective Functionalization of Piperidine Derivatives
| Position | Method | Catalyst/Reagent | Protecting Group | Reference |
| C-2 | C-H Functionalization | Rh₂(R-TCPTAD)₄ | N-Boc | nih.gov |
| C-2 | C-H Functionalization | Rh₂(R-TPPTTL)₄ | N-Brosyl | nih.gov |
| C-4 | C-H Functionalization | Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl | nih.gov |
| C-3 | Cyclopropanation/Ring-opening | - | N-Boc | nih.gov |
Metal-Catalyzed Cross-Coupling Reactions for Functionalization (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of both the pyridine and piperidine moieties of this compound.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. In the context of this compound, if a bromo or iodo substituent is present on the pyridine ring, it can be coupled with various boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups. researchgate.netrsc.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds, coupling an amine with an aryl halide or triflate. tcichemicals.comnih.govacs.orgchemspider.com This reaction is particularly useful for introducing various amino groups onto the pyridine ring, provided a suitable halide is present. nih.govchemspider.com
These cross-coupling reactions offer a versatile and efficient means to construct complex molecules with diverse functionalities. researchgate.netmdpi.com
Generation of Advanced Precursors and Intermediates for Complex Molecule Synthesis
This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. evitachem.comnih.gov Its versatile reactivity allows for its incorporation into larger molecular scaffolds. For example, it can be used as a precursor for the synthesis of GPR54 antagonists and other biologically active compounds. researchgate.net The ability to selectively functionalize both the pyridine and piperidine rings enables the generation of a library of analogs for SAR exploration. nih.govresearchgate.net The fluorine atom can also serve as a handle for late-stage functionalization, allowing for the introduction of various groups in the final steps of a synthesis. acs.org
Investigation of Structure Activity Relationships Sar and Structure Property Relationships Spr
Design Principles for SAR/SPR Studies in Fluorinated Piperidine (B6355638) and Pyridine (B92270) Systems
The design of effective SAR and SPR studies for fluorinated heterocyclic systems is guided by several key principles that account for the unique influences of fluorine and the conformational complexities of the piperidine ring.
Exploiting Fluorine's Unique Properties : The introduction of fluorine is a powerful strategy in drug design. d-nb.info Its high electronegativity and the strength of the C-F bond can significantly alter a molecule's pKa, metabolic stability, membrane permeability, and binding interactions. d-nb.infonih.gov SAR studies often focus on leveraging these effects. For instance, fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions, enhancing binding affinity to target proteins. evitachem.com
Conformational Control of the Piperidine Ring : The piperidine ring is not a static entity; its conformation profoundly influences how its substituents are presented to a biological target. researchgate.net The conformational behavior of fluorinated piperidines is governed by a complex interplay of electrostatic interactions (charge-dipole), hyperconjugation, steric factors, and dipole minimization. d-nb.inforesearchgate.netresearchgate.net A critical design principle is to understand and control the axial versus equatorial preference of substituents, as this can lock the molecule into a bioactive conformation. For example, the presence of a fluorine atom on the piperidine ring often shows a preference for the axial position, a phenomenon that can be exploited in molecular design. d-nb.inforesearchgate.net
Navigating Pseudoallylic Strain : When the piperidine nitrogen is connected to an aromatic ring, as in 3-fluoro-4-(piperidin-2-yl)pyridine, the nitrogen's lone pair can conjugate with the π-system of the pyridine. nih.govacs.org This increases the sp² character of the nitrogen and creates a partial double-bond character in the C-N bond. This electronic arrangement results in a pseudoallylic strain that can force substituents at the 2-position of the piperidine ring into an axial orientation. nih.govacs.org Understanding and predicting this conformational bias is a crucial design principle for this class of compounds.
Systematic Structural Modification : A core principle of SAR is the systematic modification of the molecular scaffold. oncodesign-services.com For this compound, this involves exploring different substitution patterns on the pyridine ring, altering substituents on the piperidine ring, and varying the nature and position of groups attached to the piperidine nitrogen. nih.govnih.gov This allows for the mapping of "activity cliffs," where small structural changes lead to large differences in biological activity, providing critical insights into the binding pocket of the target. oncodesign-services.com
Rational Design of Analogs for Modulating Specific In Vitro Interactions
The rational design of analogs of this compound aims to systematically probe and optimize its interactions with a biological target. This is achieved by making deliberate modifications to its structure and assessing the impact on activity.
The position of the fluorine atom on the pyridine ring is a critical determinant of the molecule's electronic and steric properties, and thus its biological activity.
Moving the fluorine atom to different positions on the pyridine ring (e.g., to the 2, 5, or 6-position) would create a set of regioisomers with distinct electronic profiles. For example, a fluorine atom at the 2-position makes the ring significantly more electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is approximately 320 times faster for 2-fluoropyridine (B1216828) than for 2-chloropyridine. acs.org This reactivity can be harnessed for the synthesis of new analogs.
The impact of fluorine's position on a key physicochemical property like basicity (pKa) is also a crucial consideration in analog design.
Table 1: Predicted Impact of Fluorine Position on Pyridine Basicity This table is illustrative, based on general chemical principles. Actual values would require experimental determination.
| Compound | Fluorine Position | Expected Electronic Effect | Predicted Impact on Pyridine pKa |
| 2-Fluoro-4-(piperidin-2-yl)pyridine | 2-position | Strong electron withdrawal | Significant decrease |
| This compound | 3-position | Moderate electron withdrawal | Moderate decrease |
| 5-Fluoro-4-(piperidin-2-yl)pyridine | 5-position | Moderate electron withdrawal | Moderate decrease |
| 6-Fluoro-4-(piperidin-2-yl)pyridine | 6-position | Strong electron withdrawal | Significant decrease |
The substituent on the piperidine nitrogen plays a pivotal role in dictating the conformation of the piperidine ring and the orientation of the attached pyridine moiety. The piperidine ring can exist in various conformations, most commonly the chair form. ias.ac.in The nature of the N-substituent can significantly influence the energetic preference for these conformations.
For secondary amines like this compound, the nitrogen is a hydrogen bond donor and acceptor. N-alkylation or N-acylation introduces new steric and electronic features. As previously mentioned, N-acylation or N-arylation can induce a pseudoallylic strain, forcing the C2-substituent (the pyridine ring in this case) into a more axial-like position. nih.govacs.org This conformational constraint can be beneficial if the axial orientation is required for optimal binding to the biological target.
Computational and NMR studies on fluorinated piperidines have shown that N-protection dramatically influences conformational equilibria. d-nb.inforesearchgate.net The free energy difference (ΔG) between equatorial and axial conformers changes significantly with different N-substituents and in different solvents.
Table 2: Illustrative Conformational Preferences in Substituted Fluoropiperidines Data adapted from computational and experimental studies on 3-fluoropiperidine (B1141850) derivatives. researchgate.net Values represent the free energy difference (ΔG) between the equatorial and axial conformers.
| Piperidine Derivative | N-Substituent | ΔG (kcal/mol) in Chloroform | Preferred Conformer of F |
| 3-Fluoropiperidine | -H | +0.1 | Axial |
| TFA-protected 3-Fluoropiperidine | -COCF₃ | -1.4 | Axial |
| HCl salt of 3-Fluoropiperidine | -H₂⁺ | +1.8 | Axial |
This data highlights that even simple protonation (forming the HCl salt) or acylation (with TFA) has a profound impact on the ring's conformational landscape. researchgate.net By systematically varying the substituent on the piperidine nitrogen (e.g., from small alkyl groups to bulky aromatic groups, or from neutral to ionizable groups), designers can control the conformation and, consequently, the biological activity of the molecule. researchgate.net
A comprehensive SAR study involves exploring the chemical space around the core scaffold by introducing a variety of substituents onto both the piperidine and pyridine rings. evitachem.comnih.gov
On the Piperidine Ring: Substituents can be added to the remaining open positions (C3, C4, C5, C6) of the piperidine ring. These modifications can probe for additional binding pockets, enhance potency, or improve properties like solubility. For example, adding a hydroxyl or amino group could introduce new hydrogen bonding opportunities. In a study of piperidine-based farnesyltransferase inhibitors, modifications at the C5 position were shown to be critical for activity. acs.org The introduction of a 5-nitro group, which was subsequently reduced to an amine, led to a more than 10-fold increase in potency. acs.org
On the Pyridine Moiety: The pyridine ring offers several positions for substitution. Attaching small alkyl groups, halogens, or hydrogen bond donors/acceptors can modulate the electronic nature of the ring and probe for specific interactions within the target's binding site. nih.gov SAR studies on arylpyridin-2-yl guanidine (B92328) derivatives showed that substitutions on the aromatic ring significantly affected their inhibitory activity. mdpi.com Similarly, in a series of imidazo[1,2-a]pyridine (B132010) inhibitors, the nature of the substituent on the core heterocycle was key to achieving high potency. nih.gov
Table 3: Example of SAR for Piperidine-Based Farnesyltransferase Inhibitors Data adapted from a study on piperidin-2-one and piperidine derivatives, illustrating the impact of ring modification. acs.org
| Compound ID | Core Structure | R¹ at N-1 | R² at C-5 | IC₅₀ (nM) |
| 1 | Piperidin-2-one | 3-Pyridylmethyl | -NO₂ | 420 |
| 6 | Piperidin-2-one | 3-Pyridylmethyl | -NO₂ | 42 |
| 7 | 5,6-Dehydropiperidine | 3-Pyridylmethyl | -NH₂ | 13 |
| 8 | Piperidine | 3-Pyridylmethyl | -NH₂ | 3.7 |
This table demonstrates how both reduction of the piperidinone to a piperidine and modification of the C5 substituent dramatically improve inhibitory potency. acs.org Such systematic explorations are vital for optimizing the lead compound.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models
QSAR and QSPR models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. oncodesign-services.com For fluorinated piperidine and pyridine derivatives, these models can be invaluable for predicting the activity of newly designed analogs, thereby prioritizing synthetic efforts.
The development of a QSAR model typically involves:
Data Set Assembly: A series of analogs of this compound with measured biological activity (e.g., IC₅₀ values) is required.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape, surface area) descriptors. nih.govnih.gov
Model Building: Statistical methods like Multiple Linear Regression (MLR), Support Vector Machines (SVM), or neural networks are used to build a mathematical equation linking the most relevant descriptors to the observed activity. nih.govresearchgate.net
Validation: The model's robustness and predictive power are rigorously tested using internal and external validation techniques. nih.gov
For piperidine derivatives, QSAR models have been successfully developed to predict toxicity and other biological activities. nih.govmdpi.com These models have utilized 2D topological descriptors and machine learning approaches to create predictive four-variable models with high determination coefficients (r² > 0.8). nih.gov Similarly, QSPR models have been developed to predict key properties like LogP and pKa for fluorinated piperidines, which are crucial for drug development. researchgate.net A robust QSAR/QSPR model for analogs of this compound would allow for the virtual screening of thousands of potential structures, identifying the most promising candidates for synthesis and testing.
Ligand Efficiency and Lipophilic Efficiency Analysis in a Theoretical or In Vitro Context
In lead optimization, it is not enough to simply increase potency. Metrics like Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) provide a more nuanced assessment of a compound's quality by relating its potency to its size and lipophilicity. nih.gov
Ligand Efficiency (LE): This metric measures the binding energy per heavy atom (non-hydrogen atom). It is calculated as: LE = -RTln(IC₅₀) / N (where N is the number of heavy atoms). A higher LE value is desirable, as it indicates that the compound is achieving its potency efficiently, without excessive size. In one study, smaller piperidine-containing ligands showed higher ligand efficiencies than larger, more complex derivatives. nih.govacs.org
Lipophilic Efficiency (LipE): Also known as Ligand-Lipophilicity Index (LLE), this metric assesses how effectively a compound uses its lipophilicity to achieve potency. It is calculated as: LipE = pIC₅₀ - logP High lipophilicity often leads to promiscuity, poor solubility, and rapid metabolism. A high LipE value (typically > 5) is sought, as it suggests that potency is being increased without a concurrent, detrimental increase in lipophilicity. nih.govresearchgate.net
Analyzing a series of analogs of this compound using these metrics would provide invaluable guidance for optimization.
Table 4: Illustrative LE and LipE Analysis for a Hypothetical Analog Series This table is for illustrative purposes only.
| Analog | IC₅₀ (nM) | pIC₅₀ | Heavy Atoms (N) | logP | LE (kcal/mol/atom) | LipE (pIC₅₀ - logP) |
| Parent | 100 | 7.0 | 14 | 0.44 | 6.6 | |
| Analog 1 | 50 | 7.3 | 16 | 2.5 | 0.41 | 4.8 |
| Analog 2 | 20 | 7.7 | 18 | 3.5 | 0.38 | 4.2 |
| Analog 3 | 10 | 8.0 | 15 | 2.1 | 0.48 | 5.9 |
In this hypothetical series, Analog 3 would be considered the most promising lead for further development. Although not the most potent in absolute terms, it shows the highest ligand efficiency and is the only compound to meet the desirable LipE threshold, indicating a highly optimized balance of potency, size, and lipophilicity. evitachem.comcookechem.com
Advanced Biological Probing and Pre Clinical Mechanistic Investigations in Vitro Focus
Application as Chemical Probes for Biological Pathway Elucidation (Conceptual)
The strategic incorporation of fluorine into molecules intended for biological investigation can significantly enhance their utility as chemical probes. The compound 3-Fluoro-4-(piperidin-2-yl)pyridine, by virtue of its distinct structural features, presents a conceptual framework for its application in the elucidation of complex biological pathways. The introduction of a fluorine atom can modulate the pKa of the basic nitrogen atom in the piperidine (B6355638) ring, a strategy employed to potentially reduce off-target interactions, such as with the hERG potassium ion channel, and consequently improve in vivo cardiovascular safety. scientificupdate.com This modulation is a critical aspect in the design of selective chemical probes.
The pyridine (B92270) and piperidine moieties themselves are common scaffolds in neuropharmacology and other therapeutic areas, suggesting that this compound could serve as a probe for receptors and enzymes that recognize these structural motifs. For instance, derivatives of fluorinated pyridines have been explored as positron emission tomography (PET) tracers for imaging specific biological processes like demyelination. nih.gov Conceptually, a radiolabeled version of this compound could be synthesized to investigate the density and distribution of its biological targets in vivo, providing spatial and temporal information about the physiological or pathological state of a biological pathway.
Furthermore, the compound could be utilized in competitive binding assays to identify and characterize novel ligands for its target protein(s). By assessing the ability of other small molecules to displace a labeled version of this compound, researchers can gain insights into the structure-activity relationships of a particular biological target. The inherent fluorescence of some pyridine derivatives can also be exploited, suggesting that with appropriate structural modifications, this compound could be developed into a fluorescent probe for use in high-throughput screening or cellular imaging to visualize biological processes in real-time. mdpi.com
In Vitro Pharmacokinetic Studies (e.g., Metabolic Stability, Plasma Protein Binding)
The in vitro pharmacokinetic properties of a chemical probe are critical determinants of its utility and the translatability of its findings. While specific data for this compound is not available, an examination of structurally related compounds provides insights into its potential metabolic stability and plasma protein binding profile.
Metabolic Stability:
The metabolic fate of a molecule is a key factor in its duration of action and potential for generating active or toxic metabolites. For instance, studies on the related compound [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP) have shown that it undergoes metabolism primarily by the cytochrome P450 enzyme CYP2E1. nih.gov The main metabolites identified were 4-amino-5-fluoroprydin-3-ol (5-hydroxy-3F4AP) and 4-amino-3-fluoropyridine 1-oxide (3F4AP N-oxide). nih.gov This suggests that the pyridine ring of this compound could also be susceptible to oxidation. The stability of the piperidine ring is another consideration, as modifications to this part of the molecule have been shown to influence metabolic stability in other chemical series. nih.gov
Table 1: Metabolic Stability of a Related Fluorinated Pyridine Compound
| Compound | Metabolizing Enzyme | Major Metabolites |
|---|
Plasma Protein Binding:
Table 2: Plasma Protein Binding of Selected Piperidine and Pyridine Derivatives in Various Species
| Compound Class | Species | Plasma Protein Binding (%) |
|---|---|---|
| Phenyl-piperidine P2Y14R antagonists | Not Specified | Data available in source |
| Acidic CXCR2 antagonists | Human | >99% (for AZD5069 and AZD4721) |
It is important to note that the data presented in the tables are for structurally related, but not identical, compounds. Therefore, dedicated in vitro studies on this compound would be necessary to definitively determine its pharmacokinetic profile.
Future Directions and Emerging Research Avenues for 3 Fluoro 4 Piperidin 2 Yl Pyridine Research
Development of Novel and Efficient Synthetic Methodologies
While current synthetic routes to 3-Fluoro-4-(piperidin-2-yl)pyridine exist, the development of more efficient and novel methodologies remains a key area of research. Future efforts will likely concentrate on strategies that offer higher yields, improved stereoselectivity, and greater cost-effectiveness. The exploration of catalytic methods, such as C-H activation and asymmetric catalysis, could provide more direct and atom-economical routes to the target compound and its analogues. Furthermore, the development of flow chemistry processes for the synthesis of this pyridine (B92270) derivative could offer advantages in terms of safety, scalability, and purification.
Exploration of New Biological Targets and Mechanisms (Theoretical/Hypothetical Frameworks)
The established biological activity of this compound as a scaffold for neurological drugs provides a foundation for exploring new therapeutic applications. evitachem.com Future research could investigate its potential interaction with a broader range of biological targets. Theoretical and computational studies can play a crucial role in identifying potential new targets.
The mechanism of action of this compound is attributed to its ability to interact with specific receptors or enzymes. evitachem.com The presence of the fluorine atom is known to enhance binding affinity through the formation of strong hydrogen bonds with target proteins. evitachem.com Additionally, the polar functional groups facilitate favorable electrostatic interactions with charged residues in active sites. evitachem.com These properties suggest that derivatives of this compound could be designed to interact with a variety of biological targets beyond its current applications.
Table 1: Potential Biological Interactions of this compound
| Interaction Type | Role of Key Structural Features |
|---|---|
| Hydrogen Bonding | The electronegative fluorine atom can act as a strong hydrogen bond acceptor, interacting with donor groups on target proteins. evitachem.com |
| Electrostatic Interactions | The polar nature of the pyridine ring and the piperidine (B6355638) moiety can lead to favorable electrostatic interactions with charged or polar residues in the binding sites of biological targets. evitachem.com |
| Nucleophilic Substitution | The fluorine atom can serve as a leaving group in nucleophilic substitution reactions, enabling the formation of covalent bonds with target molecules for potential use as irreversible inhibitors or chemical probes. evitachem.com |
Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) presents a transformative approach to accelerating the discovery and optimization of novel compounds derived from the this compound scaffold. AI and ML algorithms can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of new, virtual derivatives. This in silico screening can significantly reduce the time and cost associated with synthesizing and testing new compounds.
Furthermore, generative AI models can be employed to design novel molecules with desired properties, such as enhanced potency, improved selectivity, or better pharmacokinetic profiles. By leveraging these computational tools, researchers can more efficiently navigate the vast chemical space and identify promising drug candidates based on the this compound core.
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
A deeper understanding of the dynamic processes of this compound, such as conformational changes and interactions with its biological targets, can be achieved through advanced spectroscopic techniques. Techniques like two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, fluorescence spectroscopy, and circular dichroism can provide valuable insights into the compound's behavior in solution and when bound to a protein.
Time-resolved spectroscopic methods could be employed to study the kinetics of binding and dissociation with its targets, providing a more complete picture of its mechanism of action. These advanced characterization techniques will be instrumental in rationally designing next-generation analogues with optimized properties.
Potential as a Building Block in Complex Natural Product Synthesis and Bioconjugation
The unique chemical structure of this compound makes it an attractive building block for the synthesis of complex natural products and for bioconjugation applications. Its functional groups, including the reactive fluorine atom, offer handles for further chemical modification. evitachem.com The pyridine and piperidine rings can be incorporated into larger, more complex molecular architectures, potentially imparting desirable biological activities.
In the field of bioconjugation, this compound could be used to link therapeutic agents or imaging probes to biomolecules such as proteins or antibodies. The fluorine atom can serve as a site for specific and controlled conjugation reactions. This versatility opens up new avenues for the application of this compound in the development of targeted therapies and diagnostic tools.
Q & A
Q. What are the recommended synthetic routes for 3-Fluoro-4-(piperidin-2-yl)pyridine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyridine core via condensation of fluorinated aldehydes with amines under acidic/basic conditions .
- Step 2 : Introduction of the piperidinyl group via palladium-catalyzed coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution .
- Optimization : Use kinetic studies to adjust temperature (e.g., 80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄). Monitor intermediates via HPLC or LC-MS to minimize side products .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- NMR (¹H/¹³C/¹⁹F) to confirm fluorine substitution and piperidine ring conformation .
- Mass Spectrometry (HRMS) for molecular weight validation.
- X-ray Crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .
- Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and ensure ≥95% purity for biological assays .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer :
- Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation. Avoid aqueous solutions unless stabilized with buffers (pH 6–8) .
- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) and track decomposition via TLC or NMR .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Data Triangulation : Compare assays across cell lines (e.g., HEK293 vs. HeLa) and validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Batch Analysis : Re-synthesize the compound under standardized conditions to rule out impurity-driven artifacts .
- Meta-Analysis : Cross-reference with structurally analogous fluoropyridines (e.g., 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine) to identify substituent-specific trends .
Q. What computational strategies are effective for predicting the binding mode of this compound to target proteins?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina with flexible side-chain sampling. Validate with MD simulations (50–100 ns) to assess binding stability .
- QSAR Modeling : Corrogate electronic effects of the fluorine atom (e.g., Hammett σₚ values) with bioactivity data to refine pharmacophore models .
Q. How can the compound’s pharmacokinetic (PK) properties be improved for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperidine) to enhance solubility or blood-brain barrier penetration .
- Formulation Optimization : Use lipid nanoparticles or cyclodextrin complexes to improve bioavailability. Validate via in situ intestinal perfusion models .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow systems for hazardous steps (e.g., fluorination) to improve safety and reproducibility .
- Catalyst Recycling : Use immobilized Pd catalysts or biphasic conditions to reduce metal leaching and costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
